molecular formula C16H16BrClN2O2S B6451745 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640842-45-9

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine

Cat. No.: B6451745
CAS No.: 2640842-45-9
M. Wt: 415.7 g/mol
InChI Key: BMBCAXNUWHAJSP-UHFFFAOYSA-N
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Description

4-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy-linked piperidinyl group at position 2. The piperidine ring is further functionalized with a 4-bromothiophene-2-carbonyl moiety. The bromine and chlorine atoms enhance lipophilicity and may contribute to halogen-bonding interactions in biological targets, while the thiophene and pyridine rings offer π-π stacking capabilities. The compound’s complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where such heterocycles are prevalent .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2S/c17-12-7-15(23-10-12)16(21)20-5-2-11(3-6-20)9-22-14-1-4-19-8-13(14)18/h1,4,7-8,10-11H,2-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBCAXNUWHAJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and functional group tolerance.

    Preparation of 4-bromothiophene-2-carbonyl chloride: This intermediate can be synthesized from 4-bromothiophene-2-carboxylic acid by reacting it with thionyl chloride.

    Formation of the piperidine intermediate: The piperidine ring can be introduced by reacting the 4-bromothiophene-2-carbonyl chloride with piperidine under basic conditions.

    Coupling with 3-chloropyridine: The final step involves coupling the piperidine intermediate with 3-chloropyridine using a palladium catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiophene and piperidine moieties.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique combination of heterocyclic structures makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism by which 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

This compound () shares the chloropyridine motif but replaces the piperidinyl-methoxy group with substituted phenyl rings. Studies indicate that such derivatives exhibit antimicrobial and anticancer activities, with the 4-substituted phenyl groups enhancing metabolic stability compared to aliphatic substituents. For example, Chen et al. (2006) reported IC₅₀ values of <10 μM against breast cancer cell lines, attributed to the electron-withdrawing chloro group improving target binding .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

This piperidin-4-one derivative () features acetyl and methoxyphenyl substituents. Crystallographic data reveal a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonding. While lacking the pyridine-thiophene system, its amide linkage (analogous to the bromothiophene carbonyl group in the target compound) contributes to antimicrobial activity. However, the methoxy groups in this analogue reduce lipophilicity (cLogP ~2.1) compared to the target compound’s bromine and chlorine substituents (predicted cLogP ~3.8), which may enhance membrane permeability .

Functional Group Variations

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl Chloride

This sulphonamide () shares a piperidine-acetyl linkage but replaces the pyridine-thiophene system with a sulfonyl chloride group. Such compounds are often protease inhibitors, with the sulfonyl chloride enabling covalent binding to catalytic residues. The target compound’s non-covalent interactions (e.g., halogen bonding) may offer reversible inhibition advantages, reducing off-target effects .

4-{4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic Acid

From , this compound combines a chlorophenyl-pyridinylmethoxy group with a piperidine-carboxylic acid. The carboxylic acid enhances aqueous solubility (logS ≈ -3.2 vs. Pharmacokinetic studies suggest such acids exhibit shorter half-lives due to rapid renal clearance, whereas the target compound’s neutral pyridine-thiophene system may improve bioavailability .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Piperidine derivatives with acetyl or carbonyl linkages (e.g., ) show moderate CYP3A4-mediated metabolism, whereas halogenated aromatics (target compound) may resist oxidative degradation .
  • Synthetic Complexity : The target compound’s multi-step synthesis (likely involving bromothiophene coupling and piperidine functionalization) contrasts with simpler Ugi or condensation reactions for analogues, impacting scalability .

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